L-Phenylalanine-13C9,d8,15N
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
183.166 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D,6+1D2,7+1,8+1D,9+1,10+1 |
InChI Key |
COLNVLDHVKWLRT-SGKIMZMTSA-N |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
¹³c Nmr for Carbon Backbone Tracing and Metabolic Flux Determination
The nine ¹³C atoms in L-Phenylalanine-13C9,d8,15N serve as a detailed probe for tracking the carbon backbone of this essential amino acid. ¹³C NMR spectroscopy is a primary technique for this purpose, leveraging the large chemical shift range and favorable relaxation properties of the ¹³C nucleus to monitor cellular chemistry and metabolism. ckisotopes.com When this compound is introduced into a biological system, its ¹³C-labeled carbon atoms are incorporated into various downstream metabolites through anabolic and catabolic pathways.
By acquiring ¹³C NMR spectra over time, researchers can identify and quantify the appearance of the ¹³C label in other compounds, providing direct evidence of metabolic conversions. This methodology is central to Metabolic Flux Analysis (MFA), which aims to quantify the rates (fluxes) of metabolic pathways. chromservis.eunih.gov For instance, tracking the ¹³C labels from phenylalanine into intermediates of the tricarboxylic acid (TCA) cycle can reveal the rate of its catabolism. In studies of recombinant E. coli engineered to produce L-phenylalanine, ¹³C labeling experiments combined with NMR analysis have successfully monitored and optimized its biosynthesis. nih.gov Such analyses can identify metabolic bottlenecks, as demonstrated by studies that identified the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) as a rate-limiting factor in L-phenylalanine yield. nih.gov
Table 1: Illustrative ¹³C NMR Data for Metabolic Flux Analysis This table shows hypothetical data from an experiment where ¹³C-labeled phenylalanine is traced into a key downstream metabolite, phenylpyruvate, under two different cellular conditions.
| Parameter | Condition A (Control) | Condition B (Stimulated) | Research Finding |
| L-Phenylalanine-¹³C₉ Level | 95% | 40% | Increased consumption of phenylalanine in Condition B. |
| ¹³C Enrichment in Phenylpyruvate | 5% | 50% | Demonstrates significant upregulation of the pathway converting phenylalanine to phenylpyruvate under Condition B. |
| Calculated Metabolic Flux | 10 units/hour | 85 units/hour | Quantifies the dramatic increase in pathway activity. |
¹⁵n Nmr for Nitrogen Metabolism and Protein Dynamics
The ¹⁵N label on the alpha-amino group of L-Phenylalanine-13C9,d8,15N allows for the specific investigation of nitrogen metabolism. ¹⁵N NMR spectroscopy can resolve the signals from various nitrogen-containing metabolites in intact cells, providing a window into the complex network of nitrogen transfer reactions. nih.gov When ¹⁵N-labeled phenylalanine is consumed, the ¹⁵N atom can be transferred to other amino acids via transamination reactions, incorporated into nitrogenous bases for nucleotide synthesis, or used in the formation of other nitrogen-containing compounds.
A study on Neurospora crassa using ¹⁵N-labeled ammonium (B1175870) chloride demonstrated the power of ¹⁵N NMR to detect key metabolites like glutamine, glutamate (B1630785), and arginine in vivo. nih.gov Similarly, using ¹⁵N-labeled phenylalanine allows researchers to trace its specific contributions to the cellular nitrogen pool. This is particularly valuable for studying protein synthesis and turnover. isotope.com By monitoring the rate of incorporation of ¹⁵N from L-phenylalanine into newly synthesized proteins and its subsequent dilution over time, researchers can calculate rates of both protein synthesis and degradation.
Table 2: Research Findings from a Hypothetical ¹⁵N Tracing Study This table outlines potential findings from an experiment tracking the ¹⁵N label from L-Phenylalanine-¹³C₉,d⁸,¹⁵N into other key amino acids.
| Metabolite | ¹⁵N Chemical Shift (ppm, relative to ¹⁵NH₃) | ¹⁵N Incorporation (at time T) | Metabolic Interpretation |
| L-Phenylalanine (source) | ~30 | 100% | The tracer amino acid. |
| L-Glutamate | ~15 | 45% | High activity of aminotransferases using phenylalanine as a nitrogen donor. |
| L-Alanine | ~25 | 30% | Significant flux through alanine (B10760859) aminotransferase. |
| L-Aspartate | ~20 | 25% | Active aspartate aminotransferase pathway. |
²h Nmr for Deuterium Labeling Applications in Metabolite and Protein Studies
The eight deuterium (B1214612) atoms in L-Phenylalanine-13C9,d8,15N, located on the aromatic ring and the β-carbon, provide unique advantages for NMR studies. While ²H NMR is a viable technique, the primary benefit of deuterium labeling in this context is often to simplify ¹H NMR spectra. ckisotopes.comisotope.com The substitution of protons with deuterium removes their corresponding signals from the ¹H spectrum, a method known as "deuterium quieting." This spectral simplification is invaluable when analyzing complex biological matrices like cell lysates or plasma, where thousands of proton signals can overlap, making interpretation difficult.
By using deuterated phenylalanine, the signals from its aromatic ring and β-protons are eliminated, allowing the resonances of other non-deuterated metabolites or different protons within the same molecule (like the α-proton) to be observed without interference. Furthermore, in the field of structural biology, deuterium labeling is extensively used in conjunction with ¹³C and ¹⁵N enrichment for NMR studies of large proteins (>25 kDa). medchemexpress.com The presence of deuterium slows down relaxation processes, resulting in sharper NMR signals for the remaining protons, which is crucial for determining the three-dimensional structure and dynamics of macromolecules.
Table 3: Impact of Deuterium Labeling on ¹H NMR Spectra This table illustrates how the deuterium labeling in L-Phenylalanine-¹³C₉,d⁸,¹⁵N simplifies a proton NMR spectrum compared to its non-deuterated counterpart.
| Proton Type | Signal in Unlabeled Phe | Signal in d8-Phe | Effect of Deuteration |
| Aromatic (C₆H₅) | Complex multiplet (~7.3 ppm) | Absent | Reduces spectral crowding significantly. |
| Beta (β-CH₂) | Two multiplets (~3.1 ppm) | Absent | Simplifies the aliphatic region of the spectrum. |
| Alpha (α-CH) | Multiplet (~3.9 ppm) | Present | Becomes a clearly resolved, simplified signal (doublet). |
Multi Dimensional Nmr Techniques for Resolved Isotopic Patterns
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers like this compound is central to MFA, enabling the detailed mapping of metabolic pathways.
Elucidation of Carbon and Nitrogen Fluxes through Central Metabolic Pathways
The dual labeling of carbon and nitrogen in this compound facilitates the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.orgembopress.org This is a significant advantage over single-labeled tracers, as it provides a more comprehensive picture of metabolic activity. For instance, in studies of microbial metabolism, introducing this multi-labeled amino acid allows researchers to track the distribution of its carbon and nitrogen atoms into various downstream metabolites. This helps to elucidate how microorganisms utilize amino acids as both a carbon and a nitrogen source, revealing the intricate connections between carbon and nitrogen metabolism. nih.govbiorxiv.orgembopress.org
Research in Mycobacterium bovis BCG, a model for tuberculosis, has utilized dual 13C and 15N isotopic labeling to quantify intracellular carbon and nitrogen fluxes, establishing glutamate (B1630785) as a central hub for nitrogen metabolism. nih.govembopress.org Similarly, studies in fungi like Penicillium chrysogenum have used [U-13C]phenylalanine to trace its catabolism, revealing the in vivo activity of pathways like the homogentisate (B1232598) pathway. asm.org
Quantification of Anabolic and Catabolic Contributions to Amino Acid Pools
The intracellular pool of free amino acids is maintained by a dynamic balance between anabolic (synthesis) and catabolic (breakdown) processes. Stable isotope-resolved metabolomics (SIRM) using tracers such as 15N-labeled compounds allows researchers to dissect the relative contributions of these opposing pathways. usda.gov By introducing this compound, researchers can distinguish between the labeled phenylalanine entering the pool from the tracer and the unlabeled phenylalanine released from protein breakdown. This allows for the quantification of de novo synthesis versus proteolytic contributions to the free amino acid pool. usda.gov
A study on the impact of the herbicide glyphosate (B1671968) on Amaranthus palmeri biotypes utilized 15N labeling to demonstrate that the observed increase in the amino acid pool in the susceptible biotype was a result of both protein catabolism and an increase in de novo amino acid synthesis. usda.gov
Assessment of Metabolic Network Remodeling in Response to Perturbations
Living organisms constantly adapt their metabolic networks in response to genetic or environmental perturbations, such as disease or exposure to toxins. This compound is a valuable tool for studying this metabolic reprogramming. For example, in cancer research, isotopically labeled phenylalanine has been used to trace its metabolism within tumor tissues. nih.govresearchgate.net Studies have shown that in non-small cell lung carcinoma xenografts, the abundance and enrichment of 13C6-Phe and its metabolite 13C6-Tyr are higher in viable tumor regions compared to non-viable regions, indicating altered phenylalanine metabolism in cancerous tissue. nih.gov
Furthermore, metabolomic studies of COVID-19 patients have revealed significant alterations in amino acid metabolism, with a notable increase in phenylalanine serum concentrations as disease severity progresses. nih.gov Such studies highlight how stable isotope tracing can identify metabolic pathways that are remodeled during disease, potentially revealing new therapeutic targets.
| Research Area | Organism/System | Key Finding | Reference |
| Metabolic Flux Analysis | Mycobacterium bovis BCG | Glutamate is the central node for nitrogen metabolism. | nih.govembopress.org |
| Anabolic/Catabolic Contributions | Amaranthus palmeri | Glyphosate-induced amino acid accumulation is due to both protein catabolism and de novo synthesis. | usda.gov |
| Metabolic Remodeling | Human Non-Small Cell Lung Carcinoma | Higher abundance and enrichment of labeled phenylalanine and tyrosine in viable tumor regions. | nih.gov |
| Metabolic Remodeling | COVID-19 Patients | Increased serum phenylalanine concentrations with disease severity. | nih.gov |
Protein Turnover Kinetics and Amino Acid Pool Dynamics
The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental process in all living cells. This compound is a cornerstone tracer for quantifying the rates of these dynamic processes.
Measurement of Cellular and Tissue Protein Synthesis Rates
The rate of protein synthesis can be determined by measuring the rate of incorporation of a labeled amino acid into proteins. L-Phenylalanine is an excellent choice for these studies because it is an essential amino acid, meaning its appearance in the body in a post-absorptive state is solely from protein breakdown. nih.gov The multi-labeled nature of this compound allows for highly sensitive and accurate quantification of its incorporation into newly synthesized proteins using mass spectrometry. nih.goveurisotop.com
Studies in humans have used labeled phenylalanine to measure whole-body protein synthesis and the synthesis rates of specific proteins in various tissues, such as muscle and liver. isotope.comnih.gov For example, a triple-tracer approach using different isotopologues of phenylalanine has been developed to more accurately measure postprandial protein turnover and the synthesis rates of individual plasma proteins like apolipoprotein A1 and clusterin. nih.gov
| Study Focus | Measured Parameter | Tracer Used | Key Finding | Reference |
| Pancreatic Cancer Cells | Fractional Synthesis Rate (FSR) of proteins | 15N amino acids | FSR of identified proteins ranged from 44-76%. | nih.gov |
| Human Postprandial State | Synthesis rates of plasma proteins | [13C6]phenylalanine, [15N]phenylalanine, [2H5]phenylalanine | A triple-tracer method improves the accuracy of measuring postprandial protein synthesis. | nih.gov |
| Human Mucosal and Hepatic Protein Synthesis | Fractional rates of protein synthesis (Ks) | [1-13C]phenylalanine and [2H5]phenylalanine | Portal amino acids are preferential sources for the synthesis of proteins secreted by the liver. | physiology.org |
Investigation of Protein Degradation Mechanisms
Understanding the pathways of protein degradation is as crucial as understanding synthesis. The primary mechanisms of protein degradation in cells are the ubiquitin-proteasome system and the lysosomal pathway. thermofisher.com Stable isotope tracers like this compound are instrumental in measuring the rate of protein breakdown (proteolysis). The rate of appearance of unlabeled phenylalanine into the free amino acid pool, which can be measured by isotopic dilution of the labeled tracer, provides a direct measure of whole-body protein breakdown in the post-absorptive state. nih.gov
Compartmental models using stable isotopes of phenylalanine and tyrosine have been developed to provide detailed estimates of protein breakdown flux and net protein balance. physiology.org Novel methods have also been developed to measure muscle protein fractional breakdown rate during non-steady-state conditions by using a bolus injection of unlabeled phenylalanine alongside labeled tracers. nih.gov These sophisticated techniques allow for a more nuanced understanding of how protein degradation is regulated in various physiological and pathological states. Research into postmortem meat has even utilized these principles to investigate the role of processes like phosphorylation and ubiquitination in the degradation of specific muscle proteins. mdpi.com
Analysis of Intracellular and Extracellular Amino Acid Exchange and Recycling
The exchange of metabolites between the intracellular and extracellular environment is a fundamental aspect of cellular physiology. This compound is instrumental in quantifying these dynamics, particularly the bidirectional flux of amino acids across the cell membrane and the extent of their intracellular recycling.
In isotope-assisted metabolic flux analysis (iMFA), cells are cultured in a medium containing the labeled phenylalanine. nih.gov The rate of label incorporation into intracellular amino acid pools and the dilution of the label in the extracellular medium are monitored over time. This allows researchers to distinguish between the uptake of external amino acids and the reuse of amino acids derived from intracellular protein degradation—a process known as recycling.
A significant challenge in mammalian cell studies is the rapid exchange between intracellular and extracellular amino acid pools, which can lead to slow isotopic steady-state achievement. nih.gov By using a heavily labeled tracer like this compound, the high mass shift makes the labeled molecules easily distinguishable from their unlabeled counterparts, improving the accuracy of flux calculations even in systems with high exchange rates. eurisotop.com Research in yeast has demonstrated that intracellular fluxes can differ significantly from extracellular metabolite measurements, highlighting the necessity of tracers to reveal the true state of intracellular metabolism. oup.com Furthermore, studies on microbial metabolism have shown that amino acids can be partitioned into distinct pools with different turnover rates, which can be resolved by tracking the dynamic incorporation of the isotope label. researchgate.net
Pathway Elucidation and Tracer-Based Metabolomics
The use of this compound extends beyond simple flux measurements to the broader field of tracer-based metabolomics, where the goal is to map metabolic networks, identify novel pathways, and understand how they are regulated.
Tracing Biosynthetic and Catabolic Routes of Phenylalanine and its Derivatives
L-Phenylalanine is a precursor to a wide range of important molecules, including the amino acid tyrosine and various secondary metabolites. The multiple labels in this compound allow for unambiguous tracing of its metabolic fate.
The dominant catabolic route for phenylalanine in many organisms is its irreversible hydroxylation to form tyrosine. nih.gov When this compound is used as a tracer, the resulting tyrosine will carry the 13C9 label, confirming the activity of this pathway. A minor route involves transamination, where the 15N-labeled amino group is transferred to another molecule, such as pyruvate (B1213749), to form alanine (B10760859). nih.gov Tracking the 15N label provides a direct measure of transaminase activity involving phenylalanine.
In soil microbiology, studies using 13C-labeled amino acids have traced the catabolism of phenylalanine to by-products like benzoic acid. asm.org The heavy labeling of this compound ensures that its metabolic derivatives are clearly distinguished from other metabolites in the complex soil matrix, allowing for precise pathway identification.
Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolome Profiling
Stable Isotope Resolved Metabolomics (SIRM) is a technique that moves beyond static snapshots of metabolite concentrations to provide a dynamic map of metabolic activity. eurisotop.com By introducing a labeled precursor like this compound, researchers can track the flow of isotopes through the entire metabolome. This allows for the quantification of pathway activities, or fluxes, which are a more direct representation of the cellular phenotype. nih.govresearchgate.net
The use of a single, heavily labeled tracer provides information on all downstream pathways. For instance, the 13C atoms from phenylalanine can be traced into the Krebs cycle, and the 15N atom can be tracked through amino acid and nucleotide metabolism. This provides a comprehensive view of how different metabolic modules are interconnected and regulated in response to various stimuli. The ability to distinguish the contribution of specific precursors to shared metabolite pools is a key advantage of SIRM, resolving ambiguities that arise from concentration measurements alone. eurisotop.com
Metabolite Annotation and Identification Leveraging this compound Isotopic Signatures
A major bottleneck in metabolomics is the confident identification of unknown metabolites from mass spectrometry data. The unique isotopic signature of this compound provides a powerful solution to this challenge. Any metabolite derived from this tracer will carry a distinctive isotopic pattern, making it stand out from the thousands of other signals in a biological sample.
A novel approach termed Triple Labeling of Metabolites for Metabolome Analysis (TLEMMA) demonstrated this principle by feeding an organism four different forms of phenylalanine: unlabeled, Phe-d5, Phe-d8, and Phe-13C9,15N1. nih.gov The resulting data allowed for the confident extraction of all phenylalanine-derived metabolites. The multiple distinct mass shifts provided by the different labels drastically reduced the number of possible chemical formulas for an unknown peak. This strategy significantly reduces false positives in metabolite identification.
| Labeling Strategy | Average Reduction in False Candidates |
| Compared to Unlabeled Sample | 99.1% |
| Compared to Single Isotope-Labeled Sample | 95.0% |
| Compared to Dual Isotope-Labeled Sample | 66.7% |
| This table illustrates the power of the TLEMMA strategy, which leverages multiple labeled precursors including a heavily labeled form analogous to this compound, in reducing the number of incorrect metabolite candidates during identification. Data adapted from a study on duckweed. nih.gov |
This demonstrates that using a combination of differently labeled precursors, including a heavily labeled one like this compound, is a highly effective strategy for robust metabolite annotation and metabolic network reconstruction. nih.gov
Investigating Nutrient Cycling and Trophic Relationships in Ecological Systems
The applications of labeled amino acids extend to the ecosystem level, where they are used to trace nutrient flow and delineate food web structures. Stable Isotope Probing (SIP) with labeled substrates is a key technique in microbial ecology. asm.orgnih.gov By adding this compound to a soil or sediment sample, researchers can identify which microorganisms are actively consuming the amino acid by tracing the heavy isotopes into their DNA, RNA, or proteins. frontiersin.orgresearchgate.net This approach reveals the active players in nutrient cycling and can track the flow of carbon and nitrogen through the microbial food web. nih.gov
In food web ecology, Compound-Specific Isotope Analysis (CSIA) of amino acids has revolutionized the study of trophic relationships. plos.org The nitrogen isotope (15N) ratio of amino acids behaves differently depending on the amino acid. Phenylalanine is considered a "source" amino acid because its δ15N value changes very little as it is transferred from prey to predator. nih.gov In contrast, "trophic" amino acids like glutamic acid become predictably enriched in 15N with each trophic level.
L Phenylalanine 13c9,d8,15n in Quantitative Proteomics and Structural Biology
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that has become a cornerstone of quantitative proteomics. chempep.comnih.gov The method relies on metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of living cells. chempep.com By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (natural abundance) media, researchers can accurately quantify differences in protein expression levels. While arginine and lysine (B10760008) are most commonly used in SILAC due to the cleavage properties of trypsin, labeled phenylalanine is also utilized for specific applications. chempep.com
In a typical SILAC experiment for differential expression profiling, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing standard L-phenylalanine, while the other is grown in "heavy" medium containing L-Phenylalanine-13C9,d8,15N. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second population.
After the experimental conditions are applied (e.g., drug treatment vs. control), the cell populations are combined, lysed, and the proteins are digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Peptides containing phenylalanine will appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the isotopic label. The ratio of the signal intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two cell populations. wikipedia.org This approach minimizes quantitative errors because the samples are mixed at the earliest possible stage, ensuring they are processed identically. nih.gov
Beyond relative quantification, this compound can be used to create internal standards for the absolute quantification of proteins, a method often referred to as AQUA (Absolute QUantification of proteins). cpcscientific.com In this approach, a synthetic peptide that is identical in sequence to a target peptide from the protein of interest is chemically synthesized using one or more heavy-labeled amino acids, such as this compound. semanticscholar.org
A precisely known amount of this heavy synthetic peptide is spiked into a biological sample (e.g., cell lysate or plasma) before or after protein digestion. semanticscholar.orgnih.gov The sample is then analyzed by mass spectrometry. The endogenous, light peptide and the heavy, synthetic standard are chemically identical and thus have the same chromatographic and ionization properties. By comparing the signal intensity of the endogenous peptide to that of the known quantity of the spiked-in heavy standard, the absolute amount (e.g., moles or grams) of the target protein in the original sample can be calculated with high precision and accuracy. cpcscientific.comnih.gov This technique is crucial for determining protein stoichiometry in complexes, validating biomarkers, and understanding metabolic pathways. nih.gov
SILAC and AQUA methods using this compound are highly applicable to the study of cellular signaling pathways, which are often regulated by changes in protein expression and post-translational modifications (PTMs). nih.govnih.gov PTMs, such as phosphorylation, ubiquitination, and acetylation, are critical for protein function but are often present at low stoichiometry, making them challenging to quantify. nih.gov
By using SILAC, researchers can quantify global changes in PTMs in response to a specific stimulus. For example, after SILAC labeling, cells can be stimulated to activate a signaling cascade. Modified peptides (e.g., phosphopeptides) are then enriched from the combined cell lysates and analyzed by MS. The SILAC ratios reveal how the modification level of specific sites changes upon stimulation. nih.gov Similarly, synthetic peptides containing this compound and a specific PTM can be used as internal standards to determine the absolute abundance or site occupancy of that modification on a target protein. nih.gov This provides precise quantitative data essential for building accurate models of signaling networks.
Protein Labeling for Biomolecular Nuclear Magnetic Resonance Spectroscopy
Isotopic labeling is fundamental to modern biomolecular NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution. protein-nmr.org.ukacs.org The incorporation of ¹³C, ¹⁵N, and ²H (deuterium) isotopes is essential for overcoming the size limitations of NMR and for simplifying complex spectra. protein-nmr.org.uk this compound, which combines labeling of all three key NMR-active nuclei, is a sophisticated reagent for these advanced applications.
For protein structure determination by NMR, uniform labeling with ¹³C and ¹⁵N is a standard technique that allows for resonance assignment through the protein backbone and side chains using a suite of triple-resonance experiments. protein-nmr.org.uk However, for larger proteins (>20 kDa), extensive proton-proton dipolar couplings lead to rapid signal decay and broad spectral lines, diminishing resolution and sensitivity.
This challenge is addressed by perdeuteration—replacing the majority of protons with deuterium (B1214612). protein-nmr.org.uk The incorporation of this compound into a protein expressed in deuterated media (D₂O) with a deuterated carbon source results in a protein that is highly deuterated, except for the exchangeable amide protons. This strategy dramatically reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral quality, thereby extending the applicability of NMR to larger macromolecules. protein-nmr.org.uk
Alternatively, this compound can be used in selective labeling strategies. By adding the labeled amino acid to an expression medium that is otherwise unlabeled, only the phenylalanine residues in the protein will be isotopically enriched. nih.gov This "reverse labeling" approach drastically simplifies the NMR spectrum, allowing researchers to focus specifically on the structure and environment of phenylalanine residues, which are often located in the hydrophobic core or at protein-protein interfaces. nih.gov
| Labeling Strategy | Purpose | Key Benefit for Phenylalanine Labeling |
| Uniform ¹³C, ¹⁵N, ²H | Structure determination of large proteins. | Reduces relaxation and line broadening, enabling studies of larger systems. protein-nmr.org.uk |
| Selective Labeling | Simplify spectra, focus on specific residues. | Allows unambiguous assignment and analysis of phenylalanine signals. nih.gov |
| Reverse Labeling | Observe specific unlabeled residues in a labeled background. | Reduces spectral crowding from the numerous aromatic protons. nih.gov |
The dynamics of a protein are intrinsically linked to its function. NMR spectroscopy is uniquely suited to probe motions over a wide range of timescales. Deuterium labeling, as provided by this compound, is particularly powerful for studying the dynamics of amino acid side chains. Solid-state deuterium NMR studies on proteins containing deuterated phenylalanine have provided detailed insights into the ring-flipping motions and small-angle fluctuations of these residues within the protein's hydrophobic core. nih.govosti.gov These studies reveal information about the flexibility of the protein's interior and how it is influenced by hydration and temperature. nih.govosti.gov
Furthermore, NMR is a gold-standard technique for characterizing protein-ligand interactions. nih.govacs.org When a ligand binds to a protein, it can induce chemical shift perturbations (CSPs) in the NMR spectrum of the protein. By incorporating this compound, researchers can monitor the response of specific phenylalanine residues upon ligand binding. Phenylalanine residues are often critical components of binding pockets; observing CSPs for these residues can help map the binding site, determine binding affinity, and elucidate the structural changes that occur upon complex formation. nih.govacs.org Isotope-edited NMR experiments can filter the spectrum to show only signals from the labeled phenylalanine, making it easier to detect these subtle changes even in large protein-ligand complexes. nih.gov
Elucidating Protein-Protein and Protein-Nucleic Acid Interactions
The heavily labeled amino acid, this compound, serves as a powerful tool in the fields of quantitative proteomics and structural biology for investigating the intricate interactions between proteins, as well as between proteins and nucleic acids. Its utility stems from the incorporation of stable isotopes, which allows for the precise tracking and quantification of proteins and their components in complex biological systems.
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound is used to create a "heavy" version of the proteome. Cells are grown in a medium where the natural "light" phenylalanine is replaced by its heavy counterpart. This results in the incorporation of this compound into all newly synthesized proteins. When these "heavy" labeled cells are compared to "light" unlabeled cells under different experimental conditions, mass spectrometry can be employed to precisely quantify changes in protein abundance and identify proteins that are involved in specific interaction pathways.
For the study of protein-protein interactions, techniques such as affinity purification-mass spectrometry (AP-MS) and cross-linking mass spectrometry (XL-MS) are often coupled with SILAC. In a typical AP-MS experiment, a "bait" protein is used to pull down its interacting "prey" proteins. By using this compound, researchers can distinguish true interaction partners from non-specific background contaminants.
In structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy benefits significantly from the use of isotopically labeled amino acids like this compound. The presence of 13C and 15N isotopes allows for the application of multidimensional NMR experiments that are essential for determining the three-dimensional structures of proteins and their complexes. When studying protein-nucleic acid interactions, selective labeling of the protein with heavy amino acids helps in differentiating the signals of the protein from those of the unlabeled nucleic acid, thereby simplifying the complex spectra and facilitating the identification of the interaction interface.
Research Findings:
Table 1: Quantitative Analysis of Protein-Protein Interactions using SILAC and AP-MS
This table represents a hypothetical dataset from an experiment designed to identify the interaction partners of a bait protein, "Protein X," under two different cellular conditions.
| Prey Protein | Gene Name | SILAC Ratio (Heavy/Light) - Condition A | SILAC Ratio (Heavy/Light) - Condition B | Putative Interaction |
| Protein A | GENEA | 2.5 | 0.8 | Condition A dependent |
| Protein B | GENEB | 1.1 | 3.2 | Condition B dependent |
| Protein C | GENEC | 2.8 | 2.9 | Constitutive interactor |
| Protein D | GENED | 0.9 | 1.0 | No significant interaction |
Table created based on the principles of SILAC-based quantitative proteomics.
Table 2: Identification of Cross-Linked Peptides in a Protein-Nucleic Acid Complex
This table illustrates potential data from an XL-MS experiment aimed at identifying the binding interface between "Protein Y" and a specific DNA sequence. This compound would be incorporated into Protein Y.
| Cross-Linked Peptide from Protein Y | Cross-Linked Residue | Interacting DNA Region | Mass Shift (Da) |
| 123-AGF(Phe)TIIK-130 | Phe-126 | Major Groove | +18 |
| 210-VVL(Phe)GSA-216 | Phe-213 | Minor Groove | +18 |
| 280-I(Phe)SWQR-285 | Phe-281 | Phosphate Backbone | +18 |
Table created based on the principles of cross-linking mass spectrometry for interaction mapping.
Table 3: NMR Chemical Shift Perturbations in a Protein upon DNA Binding
This hypothetical table shows changes in the NMR chemical shifts of specific phenylalanine residues within "Protein Z" upon binding to its target DNA. The use of this compound would facilitate the unambiguous assignment of these resonances.
| Phenylalanine Residue | 1H Chemical Shift (ppm) - Free Protein | 1H Chemical Shift (ppm) - DNA-Bound Protein | Chemical Shift Perturbation (ppm) |
| Phe-45 | 7.25 | 7.55 | 0.30 |
| Phe-88 | 7.31 | 7.33 | 0.02 |
| Phe-152 | 7.18 | 7.68 | 0.50 |
| Phe-199 | 7.22 | 7.21 | -0.01 |
Table created based on the principles of NMR spectroscopy for studying protein-nucleic acid interactions.
Theoretical and Computational Frameworks for L Phenylalanine 13c9,d8,15n Tracing Data
Mathematical Modeling of Isotopic Distribution and Metabolic Flux Networks
Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational method for quantifying intracellular metabolic fluxes. nih.gov This approach utilizes a combination of experimental data, including external flux measurements and isotope labeling patterns, along with metabolic network models. nih.gov The fundamental principle of iMFA is the relationship between metabolic fluxes and the resulting mass distribution vectors (MDVs) of metabolites under steady-state conditions. nih.gov An MDV describes the fractional abundance of each isotopomer, from the unlabeled form (M+0) to the fully labeled version. nih.gov
Mathematical models are constructed to simulate the flow of isotopes through the established metabolic network. researchgate.net These models account for all major intracellular pathways and extracellular carbon inputs and outputs to reconstruct comprehensive flux maps. vueinnovations.com The models are based on the premise that the isotopic composition of metabolites is a direct function of the reaction fluxes and the rearrangement of atoms during these reactions. nih.gov For complex biological systems, especially with the use of multiple isotope tracers like ¹³C and ¹⁵N in L-Phenylalanine-¹³C₉,d₈,¹⁵N, these models become increasingly intricate, requiring advanced computational solutions to solve. nih.govmdpi.com
Metabolic flux analysis (MFA) is a key application of these mathematical models. researchgate.net By fitting the model predictions to the experimentally measured mass isotopomer distributions, researchers can estimate the rates (fluxes) of individual reactions within the metabolic network. oup.comresearchgate.net This quantitative information is crucial for identifying metabolic bottlenecks, understanding pathway regulation, and elucidating the metabolic reprogramming that occurs in various physiological and pathological states. mdpi.comvueinnovations.com
Algorithms for Isotope Peak Deconvolution and Mass Isotopomer Distribution Analysis
The raw data from mass spectrometry (MS) in isotope tracing experiments is complex. It consists of isotopic clusters for each metabolite, where each peak represents a different isotopologue (a molecule with a specific number of heavy isotopes). plos.org A critical first step in data analysis is the correction for the natural abundance of stable isotopes. en-trust.atoup.com This is essential to ensure that the measured isotopic enrichment is solely due to the introduced tracer. oup.com
Algorithms for isotope peak deconvolution are employed to separate the overlapping isotopic signals and accurately quantify the abundance of each isotopologue. nih.gov These algorithms often use a linear regression model to fit theoretical isotopic peak profiles to the experimental data. nih.gov The "Isopat" algorithm, for instance, deconvolutes isotope patterns by comparing a known unlabeled standard to the labeled analyte. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) provides more detailed positional information about the isotopes within a molecule. plos.org Specialized algorithms, such as the tandemer approach, have been developed to efficiently compute tandem mass-isotopomer distributions, significantly improving the speed and accuracy of MFA with MS/MS data. plos.org The analysis of mass isotopomer distributions (MIDs) is fundamental to MFA and relies on accurate measurements to minimize errors in flux estimations. researchgate.net
Bioinformatic and Chemoinformatic Tools for Data Processing, Interpretation, and Visualization
A wide array of bioinformatic and chemoinformatic tools has been developed to handle the large and complex datasets generated in stable isotope tracing studies. mdpi.combohrium.com These software packages provide comprehensive solutions for various stages of data analysis, from raw data processing to visualization of results. mdpi.comwaters.com
Table 1: Selected Bioinformatic and Chemoinformatic Tools for Isotope Tracing Data Analysis
| Tool Name | Key Functions | Reference(s) |
| METRAN | 13C-metabolic flux analysis, tracer experiment design, statistical analysis. Based on the Elementary Metabolite Units (EMU) framework. | mit.edu |
| MFA Suite™ (INCA, ETA, PIRAMID) | Isotopomer network modeling, metabolic flux analysis, and quantification of mass isotopomer distributions (MIDs). | vueinnovations.com |
| IsoCor | Correction of raw MS data for natural isotope abundance and tracer purity. Supports high-resolution MS data. | oup.comoup.com |
| IsoCorrectoR | Correction of MS and MS/MS data for natural isotope abundance and tracer purity, applicable to multiple tracers. | bioconductor.orguni-regensburg.de |
| DIMet | Differential and time-series analysis of targeted tracer data, integration with transcriptomics data. | oup.com |
| PollyPhi | Processing and analysis of isotope-labeled metabolic flux data, visualization of isotopic incorporation. | waters.com |
| khipu | Pre-annotation of untargeted metabolomics and stable isotope tracing data using a generalized tree structure. | nih.gov |
| XCMS | Platform for peak detection, alignment, and annotation in MS-based untargeted metabolomics. | mdpi.com |
| geoRge | Recognition of unique isotopic patterns in stable isotope-labeled HPLC-HRMS data. | researchgate.net |
These tools automate many of the complex data processing steps, including peak detection, integration, natural abundance correction, and calculation of fractional enrichment. waters.com For instance, METRAN is a software package designed for ¹³C-metabolic flux analysis and is based on the Elementary Metabolite Units (EMU) framework. mit.edu The MFA Suite™ includes applications like INCA for isotopomer network modeling and PIRAMID for automating the quantification of MIDs. vueinnovations.com Tools like IsoCor and IsoCorrectoR are crucial for the initial data correction steps. oup.comoup.combioconductor.org For downstream analysis, software such as DIMet allows for differential analysis of isotopic labeling between different experimental conditions. oup.com Visualization tools are also integrated into many of these platforms, enabling researchers to map the data onto metabolic pathways for better interpretation. waters.com
Statistical Approaches for Validating Isotopic Tracing Results
One key aspect is determining the confidence intervals of the estimated metabolic fluxes. researchgate.net This provides a measure of the precision of the flux estimates and helps to identify which fluxes are well-determined by the data. Monte Carlo simulations are one approach used to estimate these confidence intervals. researchgate.net
Standard statistical tests, such as the Student's t-test or analysis of variance (ANOVA), are used to identify significant differences in metabolite levels or labeling patterns between different experimental groups. nih.gov To account for the large number of metabolites measured in metabolomics studies, a correction for multiple hypothesis testing, such as the Benjamini-Hochberg procedure, is often applied to reduce the false discovery rate. nih.gov
Emerging Research Frontiers and Future Perspectives
Integration of L-Phenylalanine-13C9,d8,15N Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics)
The integration of data from stable isotope tracing experiments using this compound with other "omics" disciplines, such as transcriptomics and proteomics, offers a more holistic understanding of cellular physiology. This multi-omics approach allows researchers to connect changes in gene expression and protein abundance with metabolic fluxes, providing a clearer picture of how cellular processes are regulated.
One of the primary applications of this integrated approach is in quantitative proteomics, often utilizing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, one population of cells is grown in a medium containing the "heavy" this compound, while a control population is grown with the normal, "light" amino acid. wikipedia.org When the two cell populations are combined for analysis, the mass difference between the heavy and light peptides allows for the precise quantification of protein abundance via mass spectrometry. wikipedia.org This method has been instrumental in studying dynamic cellular processes, such as identifying proteins that are up- or down-regulated in response to specific stimuli or in disease states. nih.gov
By correlating the quantitative proteomics data obtained from this compound labeling with transcriptomics data (measuring mRNA levels), researchers can distinguish between changes in protein levels that are due to transcriptional regulation versus those that are controlled at the level of translation or protein degradation. This integrated analysis provides a more nuanced view of gene expression and its ultimate impact on the proteome and cellular function.
Table 1: Example of Multi-Omics Data Integration in a Hypothetical Cancer Study
| Gene | mRNA Fold Change (Transcriptomics) | Protein Fold Change (SILAC with this compound) | Inferred Regulation |
| Gene A | +2.5 | +2.4 | Transcriptional |
| Gene B | +0.2 | +3.0 | Post-transcriptional |
| Gene C | +4.0 | +0.5 | Post-transcriptional (degradation) |
| Gene D | -2.0 | -1.9 | Transcriptional |
This table illustrates how integrating transcriptomic and proteomic data can reveal different layers of gene regulation.
Advances in Spatiotemporal Resolution for Isotopic Tracing in Complex Biological Systems
Understanding metabolic processes within the context of tissue architecture is a significant challenge in biology. Advances in mass spectrometry imaging (MSI) are now making it possible to visualize the distribution of metabolites and track their transformation in a spatially resolved manner. nih.gov The use of this compound, or similar isotopically labeled amino acids, in conjunction with MSI techniques like matrix-assisted laser desorption/ionization (MALDI), allows for the in situ tracking of metabolic pathways within tissue sections. nih.gov
This approach provides a snapshot of metabolic activity across different cell types and regions within a complex tissue, revealing metabolic heterogeneity that would be missed in traditional bulk tissue analysis. springernature.com For example, researchers have used MSI to study the kinetics of labeled phenylalanine and its conversion to tyrosine in cancerous tissues, demonstrating how metabolic reprogramming can vary within a single tumor. nih.gov This ability to map metabolic fluxes at a subcellular or multi-cellular level is crucial for understanding the metabolic interplay between different cell populations in tissues, such as in the tumor microenvironment or during organ development. nih.gov
The continued development of MSI technologies with higher spatial resolution and sensitivity will further enhance the utility of tracers like this compound, enabling researchers to probe metabolic dynamics at the single-cell level within their native tissue context. springernature.com
Novel Applications in Synthetic Biology and Metabolic Engineering with this compound as a Probe
In the fields of synthetic biology and metabolic engineering, the primary goal is to design and optimize biological systems for the production of valuable compounds or to confer novel functions to cells. Stable isotope tracers like this compound are invaluable tools in this endeavor, serving as probes to map and quantify metabolic fluxes through engineered pathways. pnas.org
By introducing this compound into a cell culture, engineers can track the flow of carbon and nitrogen atoms through both native and synthetic metabolic networks. pnas.org This allows for the identification of metabolic bottlenecks, the quantification of product yields, and the detection of undesirable by-products. pnas.org For instance, a comprehensive study on Chinese Hamster Ovary (CHO) cells, which are widely used in biomanufacturing, utilized 13C-labeled amino acids, including phenylalanine, to identify and trace the origins of secreted by-products that can impact cell growth and productivity. pnas.org
Development of New Computational and Analytical Methodologies to Maximize Information from this compound Experiments
The increasing complexity of data generated from experiments using multi-labeled tracers like this compound necessitates the development of sophisticated computational and analytical methodologies. The analysis of mass isotopomer distributions (MIDs) from high-resolution mass spectrometry data requires specialized software to correct for the natural abundance of stable isotopes and to accurately calculate the incorporation of the tracer into downstream metabolites. nih.gov
Recent advancements include the development of algorithms and software platforms that can handle data from simultaneous tracing of multiple isotopes, such as 13C and 15N. rsc.org These tools are essential for resolving the intricate patterns of isotope labeling that arise from complex metabolic networks and for performing metabolic flux analysis (MFA). rsc.org MFA uses the isotopic labeling data to calculate the rates of enzymatic reactions throughout a metabolic network, providing a quantitative understanding of cellular metabolism. nih.gov
Furthermore, the integration of machine learning and artificial intelligence approaches is poised to revolutionize the analysis of stable isotope tracing data. These methods can help to identify novel metabolic pathways, predict metabolic responses to perturbations, and integrate isotopic tracing data with other omics datasets in a more automated and comprehensive manner. The continued refinement of both analytical instrumentation, such as high-resolution mass spectrometers, and computational tools will be crucial for fully harnessing the rich information provided by tracers like this compound. nih.gov
Table 2: Key Analytical and Computational Tools for Isotope Tracing
| Tool Type | Function | Examples |
| Analytical Instrumentation | Separation and detection of isotopically labeled molecules. | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |
| Data Processing Software | Correction for natural isotope abundance, peak picking, and isotopologue quantification. | MAVEN, El-MAVEN, mzMatch-ISO. springernature.comspringernature.com |
| Metabolic Flux Analysis (MFA) Software | Calculation of metabolic reaction rates from isotope labeling data. | EMU framework extensions. rsc.org |
| Integrated 'Omics' Platforms | Correlation and visualization of metabolomics data with genomics, transcriptomics, and proteomics. | Various bioinformatics platforms. |
This table summarizes the key methodologies used to analyze data from experiments with this compound.
Q & A
Basic: How can isotopic purity and chiral integrity of L-Phenylalanine-13C9,d8,15N be experimentally validated?
Methodological Answer:
Isotopic purity can be confirmed using high-resolution mass spectrometry (HRMS) to detect mass shifts (e.g., M+10 for 13C9 and 15N labeling) . For chiral purity (>97%), polarimetry ([α]25/D -33.0°, c = 1 in H2O) and chiral HPLC with a polysaccharide-based column are recommended to resolve enantiomeric impurities . Quantitative 13C and 15N enrichment should be cross-validated via nuclear magnetic resonance (NMR) , leveraging the distinct splitting patterns of labeled nuclei in 1H-13C HSQC or 15N-edited spectra .
Basic: What are the critical considerations for preparing this compound solutions in metabolic tracer studies?
Methodological Answer:
- Solubility : Dissolve in aqueous buffers (pH 6–8) to avoid degradation; heating above 40°C may cause racemization .
- Stability : Store lyophilized powder at -20°C; avoid freeze-thaw cycles for solutions to prevent isotopic scrambling .
- Internal Standards : Use isotopologues like L-Phenylalanine-13C6 for spike-in controls in LC-MS workflows to correct for matrix effects .
Advanced: How can this compound be integrated into SILAC workflows to study HLA peptide presentation dynamics?
Methodological Answer:
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , label "heavy" cell lines (e.g., ERAP2-WT LCLs) with this compound and compare to "light" (unlabeled) KO cells . Key steps:
Labeling Efficiency : Confirm >95% incorporation via MS1 spectral analysis of tryptic peptides.
Peptide Enrichment : Use HLA-A29 immunoprecipitation and nanoLC-MS/MS to quantify labeled vs. unlabeled peptide abundances .
Data Interpretation : Apply nonlinear regression models to resolve isotopic overlap in MS2 spectra, particularly for peptides with multiple Phe residues .
Advanced: What experimental designs mitigate tracer dilution effects in 15N/13C metabolic flux analysis using this compound?
Methodological Answer:
- Pulse-Chase Labeling : Administer the tracer in a short pulse, followed by unlabeled Phe, to track temporal flux in pathways like phenylpropanoid synthesis .
- Compartmental Modeling : Use software like INCA to account for intracellular dilution from unlabeled pools, especially in plant or microbial systems .
- Sampling Optimization : Collect time-series samples (0–24 hr) for isotopomer distribution analysis via GC-MS or LC-HRMS, prioritizing early time points to capture precursor-product relationships .
Advanced: How can researchers resolve contradictory data in tracer recovery studies involving this compound?
Methodological Answer:
Contradictions often arise from:
Isotopic Exchange : Non-target reactions (e.g., transamination) may redistribute 15N. Mitigate by using enzyme inhibitors (e.g., aminooxyacetate) .
Matrix Effects : In soil-plant systems, account for microbial immobilization via chloroform fumigation or 13C/15N pool dilution assays .
Statistical Validation : Apply mixed-effects models to partition variance between biological replicates and technical noise .
Advanced: What NMR strategies enhance structural resolution for this compound in protein-ligand interaction studies?
Methodological Answer:
- Isotope Filtering : Use 13C/15N-edited NOESY to isolate intermolecular contacts between labeled Phe and unlabeled proteins .
- Dynamic Nuclear Polarization (DNP) : Amplify sensitivity for low-concentration samples (e.g., membrane transporter binding assays) .
- Crystallography Integration : Combine with D8 XPRESSO automated structure determination to validate NMR-derived binding poses .
Advanced: How to optimize LC-MS parameters for quantifying this compound in complex biological matrices?
Methodological Answer:
- Chromatography : Use a BEH C18 column with 0.1% formic acid in water/methanol gradients (flow rate: 0.4 mL/min) to resolve Phe from isobaric metabolites .
- Ionization : Employ ESI+ with in-source fragmentation minimized (cone voltage: 20–30 V) .
- Data Acquisition : Use MRM transitions m/z 180→120 (unlabeled) and m/z 190→130 (labeled) with a dwell time ≥50 ms to ensure precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
